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Compound of Interest

Compound Name: Dibenzoxazepine

Cat. No.: B10770217

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of dibenzoxazepines, a class of heterocyclic compounds of significant interest in medicinal
chemistry, via palladium-catalyzed cross-coupling reactions. Two distinct and effective methods
are presented: a tandem C-N coupling and intramolecular condensation, and an intramolecular
cyclocarbonylation.

Method 1: Tandem Palladium-Catalyzed Amination
and Intramolecular Condensation

This method, developed by Tsvelikhovsky and Buchwald, offers a highly efficient one-pot
synthesis of dibenzoxazepines from readily available diaryl ether precursors. The reaction
proceeds through a palladium-catalyzed C-N coupling with ammonia, followed by a
spontaneous intramolecular condensation.[1][2][3][4]

General Reaction Scheme
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Caption: General scheme for the tandem amination-condensation synthesis of
dibenzoxazepines.

Experimental Protocol

Materials:

 Diaryl ether precursor (1.0 mmol)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.015 mmol, 13.7 mg)
e t-BuDavePhos (L3) (0.05 mmol, 17.8 mg)

e Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144 mg)

e Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)

e Anhydrous 1,4-dioxane

e Nitrogen gas (for inert atmosphere)

Procedure:

e To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether
precursor (1.0 mmol), Pdz2(dba)s (13.7 mg, 0.015 mmol), and t-BuDavePhos (17.8 mg, 0.05
mmol).

e Seal the tube with a septum, and purge with nitrogen gas for 10 minutes.
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e Add sodium tert-butoxide (144 mg, 1.5 mmol).
e Via syringe, add the 0.5 M solution of ammonia in 1,4-dioxane (10 mL, 5.0 mmol).
o Place the sealed tube in a preheated oil bath at 85 °C and stir for 5 hours.

 After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room
temperature.

 Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzoxazepine.

Quantitative Data

The following table summarizes the yields for a variety of substituted dibenzoxazepines
synthesized using this protocol, as reported by Tsvelikhovsky and Buchwald.
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Method 2: Intramolecular Palladium-Catalyzed
Cyclocarbonylation

This method, reported by Li and coworkers, provides a route to dibenzo[b,f][2]oxazepin-
11(10H)-ones through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This
approach is valuable for accessing the lactam core of this heterocyclic system.

General Reaction Scheme
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Caption: General scheme for the intramolecular cyclocarbonylation to form
dibenzoxazepinones.

Experimental Protocol

Materials:

Substituted 2-(2-iodophenoxy)aniline (0.5 mmol)
o Palladium(ll) iodide (PdI2) (0.025 mmol, 9.0 mg)

e 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.05 mmaol,
14.6 mg)

» Diisopropylethylamine (DIPEA) (1.0 mmol, 174 pL)
e Anhydrous N,N-dimethylformamide (DMF) (5 mL)
e Carbon monoxide (CO) gas (balloon)

» Nitrogen gas (for inert atmosphere)

Procedure:

» To a dry Schlenk flask containing a magnetic stir bar, add the 2-(2-iodophenoxy)aniline
derivative (0.5 mmol), Pdlz (9.0 mg, 0.025 mmol), and Cytop 292 (14.6 mg, 0.05 mmol).

o Evacuate and backfill the flask with nitrogen three times.
e Add anhydrous DMF (5 mL) and DIPEA (174 uL, 1.0 mmol) via syringe.

o Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.
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» Heat the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.

 After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract
with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl
acetate) to yield the pure dibenzo[b,f][2]oxazepin-11(10H)-one.

Quantitative Data

The following table presents the yields for various substituted dibenzolb,f][2]Joxazepin-11(10H)-
ones synthesized using this protocol.

Entry R* R? R3 R* Yield (%)
1 H H H H 85
2 Me H H H 82
3 OMe H H H 88
4 H H Me H 80
5 H H Cl H 75

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of
dibenzoxazepines using the palladium-catalyzed methods described.
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Caption: A generalized workflow for the palladium-catalyzed synthesis of dibenzoxazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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